

Preclinical Toxicology Profile: A Comparative Analysis of AZD1283 and Newer P2Y12 Inhibitors

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Compound of Interest

Compound Name: AZD1283

Cat. No.: B1665933

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This guide provides a detailed comparison of the preclinical toxicology profiles of the P2Y12 inhibitor **AZD1283** and its more recent counterparts, including ticagrelor, prasugrel, and clopidogrel. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key pathways and workflows.

Introduction to P2Y12 Inhibitors

P2Y12 inhibitors are a class of antiplatelet agents that play a crucial role in the prevention of thrombotic events. They act by blocking the P2Y12 receptor on platelets, thereby inhibiting platelet activation and aggregation. **AZD1283** is a direct-acting, reversible P2Y12 antagonist that belongs to the same chemical class as ticagrelor, which is its active metabolite. Clopidogrel and prasugrel are thienopyridines, which are irreversible inhibitors that require metabolic activation.

Comparative Preclinical Toxicology Data

The following tables summarize the available preclinical toxicology data for **AZD1283**, ticagrelor, prasugrel, and clopidogrel.

Table 1: Single-Dose and Repeated-Dose Toxicity

| Compound | Animal Species | Route of Administration | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings |
|-------------|----------------|-------------------------|---|---|
| AZD1283 | Rat, Dog | Oral | 20 mg/kg/day (Rat, 26 weeks) | Increased bleeding time. At higher doses, clinical signs related to hemorrhage were observed. |
| Ticagrelor | Rat, Dog | Oral | 100 mg/kg/day (Rat, 26 weeks), 40 mg/kg/day (Dog, 39 weeks) | Dose-dependent increase in bleeding time. At higher doses, evidence of hemorrhage and effects on red blood cell parameters. |
| Prasugrel | Rat, Dog | Oral | 10 mg/kg/day (Rat, 26 weeks), 1 mg/kg/day (Dog, 39 weeks) | Increased bleeding time. At higher doses, gastrointestinal hemorrhage and bone marrow suppression were noted. |
| Clopidogrel | Rat, Dog | Oral | 50 mg/kg/day (Rat, 52 weeks), 10 mg/kg/day (Dog, 52 weeks) | Increased bleeding time. High doses were associated with liver toxicity (enzyme induction) and |

gastrointestinal
ulceration.

Table 2: Safety Pharmacology and Genotoxicity

| Compound | Safety Pharmacology Findings | Genotoxicity |
|-------------|--|--|
| AZD1283 | No adverse effects on cardiovascular, respiratory, or central nervous system function at therapeutic doses. | Not mutagenic or clastogenic in a standard battery of in vitro and in vivo assays. |
| Ticagrelor | No clinically relevant effects on vital functions. At high doses, transient effects on heart rate were observed in dogs. | Negative in a comprehensive range of genotoxicity tests. |
| Prasugrel | No significant effects on major organ systems. | Not genotoxic in in vitro or in vivo studies. |
| Clopidogrel | No adverse effects on cardiovascular or respiratory systems. | No evidence of genotoxic potential. |

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below.

Repeated-Dose Toxicity Studies

- Objective: To evaluate the potential toxicity of the compound after repeated administration over a prolonged period.
- Methodology:
 - Animal Species: Typically conducted in two species, a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., Beagle dog).

- **Dose Levels:** A minimum of three dose levels (low, mid, and high) and a control group (vehicle only) are used. Dose levels are selected based on acute toxicity data.
- **Administration:** The test compound is administered daily via the intended clinical route (e.g., oral gavage) for a specified duration (e.g., 26 or 39 weeks).
- **Monitoring:** Animals are observed daily for clinical signs of toxicity. Body weight, food consumption, and water intake are recorded weekly.
- **Assessments:** At the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis. A full necropsy is performed, and organs are weighed and examined macroscopically and microscopically.
- **Endpoint:** The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest dose at which no adverse treatment-related findings are observed.

Safety Pharmacology Studies

- **Objective:** To assess the potential effects of the compound on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.
- **Methodology:**
 - **Cardiovascular System:** In vivo studies in conscious, telemetered animals (e.g., dogs, monkeys) are conducted to evaluate effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters. In vitro assays (e.g., hERG channel assay) are used to assess the potential for QT interval prolongation.
 - **Respiratory System:** Whole-body plethysmography is used in rodents to measure respiratory rate, tidal volume, and minute volume.
 - **Central Nervous System:** A functional observational battery (FOB) and automated tests of motor activity are conducted in rodents to assess effects on behavior, coordination, and sensory function.

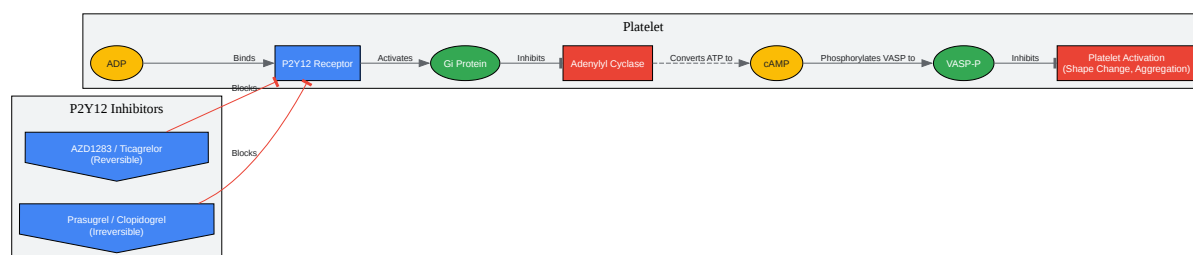
Genotoxicity Assays

- **Objective:** To determine if the compound can induce mutations or chromosomal damage.

- Methodology: A standard battery of tests is performed:
 - Ames Test: An in vitro assay using strains of *Salmonella typhimurium* and *Escherichia coli* to detect gene mutations.
 - In Vitro Mammalian Cell Gene Mutation Test: Typically performed using mouse lymphoma cells to assess for gene mutations.
 - In Vitro or In Vivo Chromosomal Aberration Test: An in vitro test using cultured mammalian cells (e.g., human lymphocytes) or an in vivo test (e.g., rodent bone marrow micronucleus test) to evaluate for chromosomal damage.

Visualizations

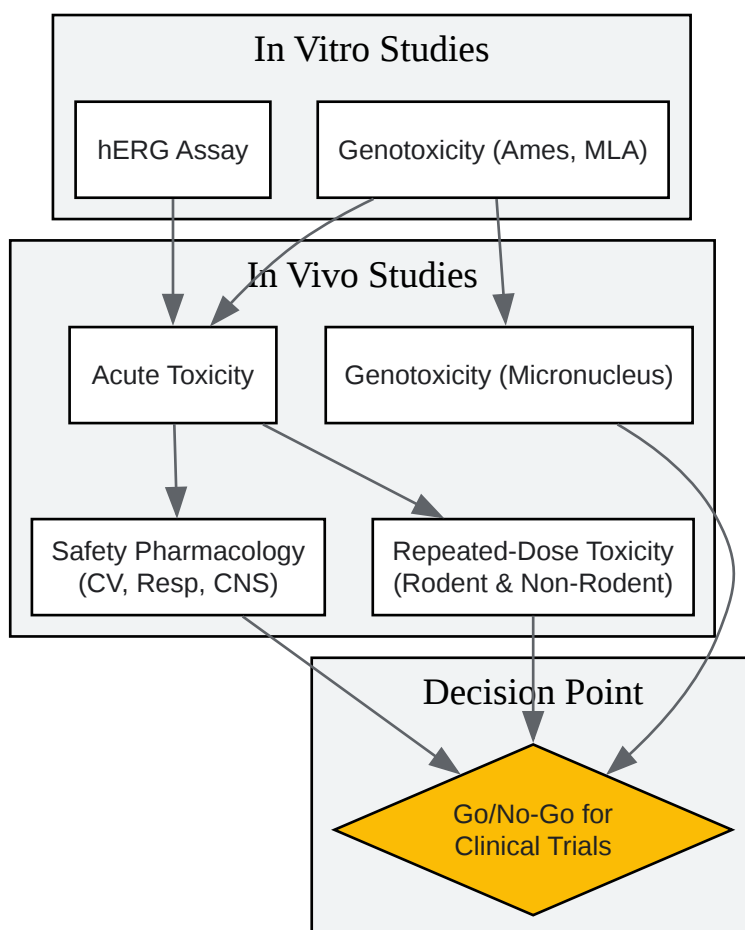
P2Y12 Signaling Pathway



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Caption: P2Y12 receptor signaling pathway and points of inhibition.

Preclinical Toxicology Workflow



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Caption: Generalized preclinical toxicology testing workflow.

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